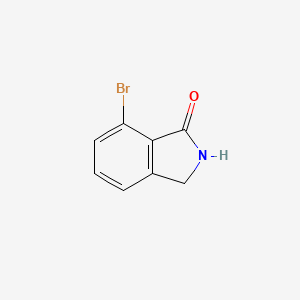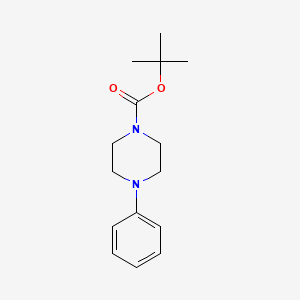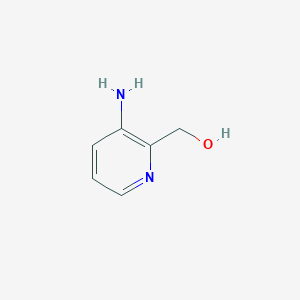
(3-氨基吡啶-2-基)甲醇
描述
“(3-Aminopyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It is used in various chemical reactions and has been the subject of numerous studies .
Synthesis Analysis
The synthesis of “(3-Aminopyridin-2-yl)methanol” and its derivatives has been extensively studied . Various synthetic methods have been revealed, which may be helpful to the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .Molecular Structure Analysis
The molecular structure of “(3-Aminopyridin-2-yl)methanol” consists of a pyridine ring with an amino group at the 3rd position and a methanol group at the 2nd position . The presence of these functional groups makes it a versatile compound in chemical reactions .Chemical Reactions Analysis
“(3-Aminopyridin-2-yl)methanol” is involved in various chemical reactions. It has been used as a ligand in metal coordination chemistry . The presence of heteroatoms in the pyridine ring allows it to coordinate with metals, enhancing its biological activity .Physical And Chemical Properties Analysis
“(3-Aminopyridin-2-yl)methanol” is a solid compound . It has a molecular weight of 124.14 . More detailed physical and chemical properties may be found in specific material safety data sheets .科学研究应用
- (3-Aminopyridin-2-yl)methanol is a chemical compound used in various chemical reactions . It’s often used as a reagent or building block in the synthesis of more complex molecules .
- The methods of application typically involve its use in chemical reactions under controlled laboratory conditions. The exact procedures can vary widely depending on the specific synthesis being performed .
- The outcomes of these syntheses are new chemical compounds. The success and yield of the synthesis can be quantified using various analytical techniques .
- Compounds like (3-Aminopyridin-2-yl)methanol can be used in the development of new drugs . They can serve as a core structure or “scaffold” that can be modified to create new therapeutic agents .
- The methods of application in this field involve medicinal chemistry techniques, such as structure-activity relationship studies, to design and synthesize potential drug candidates .
- The outcomes in this field can include the discovery of new drug candidates. These are typically evaluated using a variety of assays to determine their biological activity .
Chemical Synthesis
Pharmaceutical Research
- (3-Aminopyridin-2-yl)methanol is a pyridine derivative used in proteomics research .
- The methods of application typically involve its use in protein analysis and identification .
- The outcomes of these analyses can provide insights into protein function and interactions .
- (3-Aminopyridin-2-yl)methanol can be used in the construction of the bicyclic imidazo[1,2-a]pyridine structure .
- The methods of application involve chemical reactions to form the bicyclic structure .
- The outcomes can include the successful synthesis of the bicyclic imidazo[1,2-a]pyridine structure .
- (3-Aminopyridin-2-yl)methanol can be used in material science research .
- The methods of application can involve its use in the synthesis of new materials .
- The outcomes can include the development of new materials with unique properties .
- (3-Aminopyridin-2-yl)methanol can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
- The methods of application involve using the compound in molecular dynamics simulations .
- The outcomes can include detailed visualizations of molecular interactions and dynamics .
Proteomics Research
Construction of Bicyclic Imidazo[1,2-a]pyridine Structure
Material Science
Molecular Simulation Visualizations
安全和危害
未来方向
属性
IUPAC Name |
(3-aminopyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCSVMNWPGRJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576244 | |
| Record name | (3-Aminopyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopyridin-2-yl)methanol | |
CAS RN |
52378-63-9 | |
| Record name | (3-Aminopyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


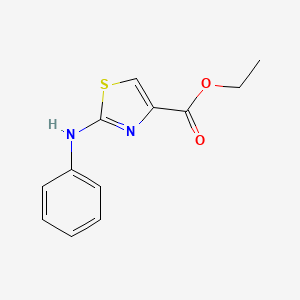

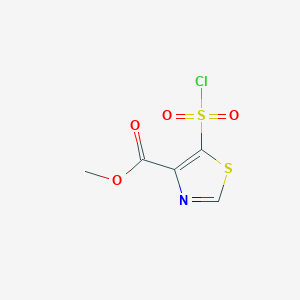
![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)
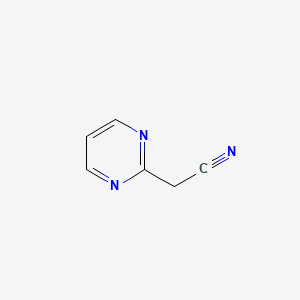
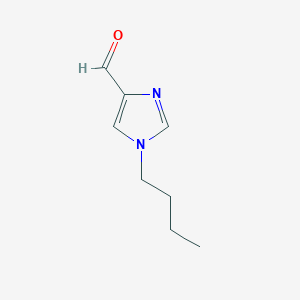
![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)
